molecular formula C5H7ClF3N B6161328 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2493236-29-4

3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6161328
CAS No.: 2493236-29-4
M. Wt: 173.6
InChI Key:
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Description

3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride is an organic compound that features a trifluoromethyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrole ring. One common method involves the reaction of a suitable pyrrole precursor with trifluoromethylating agents under controlled conditions. For example, trifluoromethyltrimethylsilane can be used as a trifluoromethylating agent in the presence of a fluoride source to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dihydropyrrole ring and trifluoromethyl group combination make it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

CAS No.

2493236-29-4

Molecular Formula

C5H7ClF3N

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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